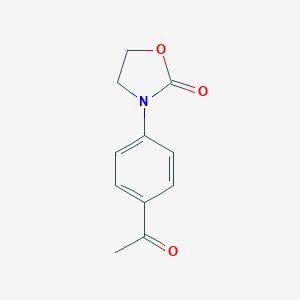

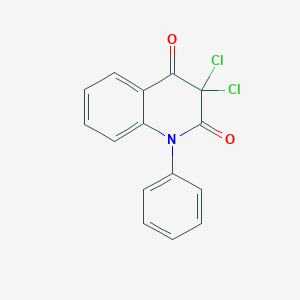

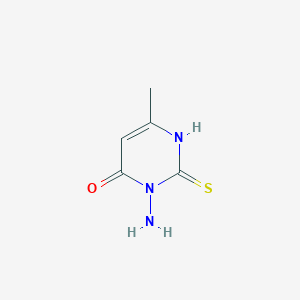

Allyl-(4-phenyl-thiazol-2-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl-(4-phenyl-thiazol-2-yl)-amine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

In medicinal chemistry, N-Allyl-4-phenylthiazol-2-amine is explored for its potential therapeutic properties. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .

Methods of Application

The compound is typically synthesized and then incorporated into larger molecular structures to enhance the desired biological activity. For instance, it can be used as a building block in the synthesis of more complex molecules with potential pharmacological applications.

Results

While specific data on N-Allyl-4-phenylthiazol-2-amine is limited, thiazole derivatives have shown promising results in preclinical studies, with some compounds advancing to clinical trials due to their efficacy in treating various diseases .

Application in Drug Design

Scientific Field

Pharmaceutical Sciences

Summary of Application

“Allyl-(4-phenyl-thiazol-2-yl)-amine” is utilized in drug design due to its structural similarity to compounds that exhibit a range of pharmacological activities. Thiazole derivatives are prominent in drugs like sulfathiazole (antimicrobial), ritonavir (antiretroviral), and tiazofurin (anticancer) .

Methods of Application

The compound can be modified at various positions to generate new molecules with potent activities. It serves as a scaffold for the synthesis of drugs targeting specific receptors or enzymes.

Results

Modifications of the thiazole ring have led to the development of drugs with improved efficacy and reduced side effects. The specific impact of “Allyl-(4-phenyl-thiazol-2-yl)-amine” in drug design would require further exploration.

Application in Vulcanization of Rubber

Scientific Field

Industrial Chemistry

Summary of Application

Thiazole derivatives are used in the vulcanization process of rubber, which improves the durability and elasticity of rubber products .

Methods of Application

“Allyl-(4-phenyl-thiazol-2-yl)-amine” could be incorporated into rubber compounds and subjected to heat and sulfur to form cross-linked structures that enhance the material’s properties.

Results

The use of thiazole compounds in rubber vulcanization is well-established, contributing to the production of high-quality rubber goods.

Application in Liquid Crystal Technology

Scientific Field

Advanced Material Science

Summary of Application

Thiazole derivatives are explored for their potential use in liquid crystal displays (LCDs) due to their ability to form stable and responsive liquid crystal phases .

Methods of Application

The compound could be synthesized into liquid crystal materials and tested for its electro-optical properties in display technologies.

Results

Thiazole-based liquid crystals could potentially offer improved performance in terms of response time and temperature stability for LCDs.

Application in Sensory Devices

Scientific Field

Sensor Technology

Summary of Application

“Allyl-(4-phenyl-thiazol-2-yl)-amine” may be used in the development of chemical sensors due to its reactive nature and ability to form complexes with various analytes .

Methods of Application

The compound can be integrated into sensor arrays and tested for its sensitivity and selectivity towards specific substances.

Results

Thiazole derivatives have been employed in sensors that demonstrate high sensitivity and specificity, which could be applicable to “Allyl-(4-phenyl-thiazol-2-yl)-amine”.

Application in Dye and Pigment Industry

Scientific Field

Color Chemistry

Summary of Application

Thiazole compounds are components of dyes and pigments due to their chromophoric properties, which allow them to absorb light and impart color .

Methods of Application

The compound could be used to synthesize new colorants with desired hues and stability for various industrial applications.

Results

Thiazole-based dyes and pigments are known for their bright colors and stability, making them suitable for textiles, inks, and coatings.

Application in Catalysis

Scientific Field

Catalytic Chemistry

Summary of Application

Thiazole derivatives can act as catalysts in various chemical reactions, enhancing the reaction rate and selectivity .

Methods of Application

“Allyl-(4-phenyl-thiazol-2-yl)-amine” could be tested as a catalyst in organic synthesis, potentially offering a greener alternative to traditional catalysts.

Results

Thiazole catalysts have been shown to facilitate a range of reactions with high efficiency, which could extend to the use of “Allyl-(4-phenyl-thiazol-2-yl)-amine”.

These applications highlight the versatility of “Allyl-(4-phenyl-thiazol-2-yl)-amine” in various scientific fields. The compound’s potential is vast, but specific research into its unique properties and effects in these applications is necessary to fully understand and utilize its capabilities.

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

Thiazole derivatives have been studied for their neuroprotective and neurotrophic effects, which could be beneficial in treating neurodegenerative diseases .

Methods of Application

“Allyl-(4-phenyl-thiazol-2-yl)-amine” could be tested in vitro and in vivo for its ability to protect neuronal cells or to promote nerve growth.

Results

While specific data on this compound is not available, related thiazole compounds have shown promise in preclinical models of neurodegenerative diseases.

Application in Antioxidant Research

Scientific Field

Biochemistry

Summary of Application

Thiazole derivatives are known for their antioxidant properties, which can be harnessed to combat oxidative stress-related conditions .

Methods of Application

The compound’s antioxidant capacity can be assessed using assays like DPPH radical scavenging and reducing power assays.

Results

Thiazoles have demonstrated significant antioxidant activity, suggesting potential health benefits of “Allyl-(4-phenyl-thiazol-2-yl)-amine” in this context.

Application in Anti-Alzheimer’s Research

Scientific Field

Pharmacology

Summary of Application

Thiazole derivatives have been explored for their potential to inhibit enzymes like beta-amyloid or tau protein aggregation, which are implicated in Alzheimer’s disease .

Methods of Application

“Allyl-(4-phenyl-thiazol-2-yl)-amine” could be evaluated for its inhibitory effects on these enzymes in biochemical assays.

Results

Thiazole-based inhibitors have shown efficacy in reducing amyloid-beta levels, indicating a possible application for this compound in Alzheimer’s research.

Application in Antimicrobial Coatings

Scientific Field

Material Chemistry

Summary of Application

Thiazole compounds can be incorporated into coatings to provide antimicrobial properties to surfaces, which is crucial in healthcare settings .

Methods of Application

The compound would be embedded in polymers or coatings and tested against various pathogens to determine its antimicrobial efficacy.

Results

Thiazole derivatives in coatings have been effective in reducing bacterial colonization, suggesting a similar potential for “Allyl-(4-phenyl-thiazol-2-yl)-amine”.

Application in Solar Cell Technology

Scientific Field

Renewable Energy

Summary of Application

Thiazole derivatives can be used in the design of organic photovoltaic cells due to their electronic properties .

Methods of Application

The compound could be synthesized into solar cell materials and tested for its photovoltaic efficiency and stability.

Results

Thiazole-based solar cells have shown promising efficiency, indicating a potential role for “Allyl-(4-phenyl-thiazol-2-yl)-amine” in this field.

Application in Fluorescent Probes

Scientific Field

Analytical Biochemistry

Summary of Application

Thiazole derivatives are often used as fluorescent probes due to their ability to emit light upon excitation, useful in biological imaging .

Eigenschaften

IUPAC Name |

4-phenyl-N-prop-2-enyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-8-13-12-14-11(9-15-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREHXEYAZAQJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365166 |

Source

|

| Record name | Allyl-(4-phenyl-thiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl-(4-phenyl-thiazol-2-yl)-amine | |

CAS RN |

21344-73-0 |

Source

|

| Record name | Allyl-(4-phenyl-thiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

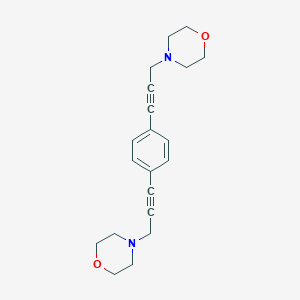

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

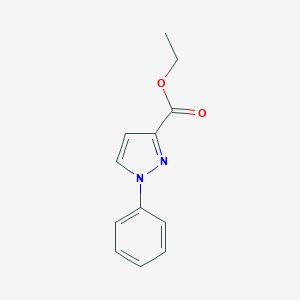

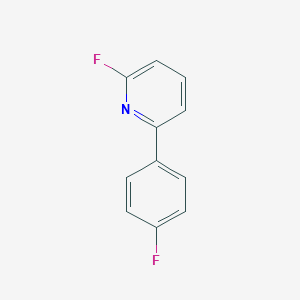

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

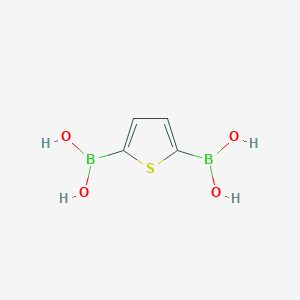

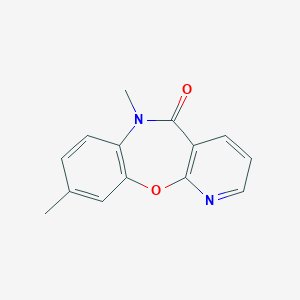

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)